N'-(2-oxoindol-3-yl)benzohydrazide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H11N3O2 |
|---|---|
Molecular Weight |
265.27 g/mol |
IUPAC Name |
N//'-(2-oxoindol-3-yl)benzohydrazide |
InChI |
InChI=1S/C15H11N3O2/c19-14(10-6-2-1-3-7-10)18-17-13-11-8-4-5-9-12(11)16-15(13)20/h1-9H,(H,18,19)(H,16,17,20) |
InChI Key |
UDESYCAVTRAXFY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NNC2=C3C=CC=CC3=NC2=O |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NNC2=C3C=CC=CC3=NC2=O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNC2=C3C=CC=CC3=NC2=O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of N 2 Oxoindol 3 Yl Benzohydrazide Derivatives
General Synthetic Strategies for N'-(2-oxoindol-3-yl)benzohydrazide Scaffold Construction
The construction of the this compound scaffold is predominantly achieved through several key synthetic methodologies. These approaches offer varying degrees of efficiency, reaction conditions, and applicability to the generation of diverse analogs.
Condensation Reactions between Isatins and Benzohydrazides
The most fundamental and widely employed method for the synthesis of N'-(2-oxoindol-3-yl)benzohydrazides is the direct condensation reaction between an appropriate isatin (B1672199) (1H-indole-2,3-dione) derivative and a substituted benzohydrazide (B10538). nih.govnih.gov This reaction typically proceeds by refluxing equimolar amounts of the two starting materials in a suitable solvent, most commonly ethanol. nih.govnih.gov The addition of a catalytic amount of glacial acetic acid is often utilized to facilitate the reaction. nih.govnih.govnih.gov The desired product precipitates from the reaction mixture upon cooling and can be purified by recrystallization. nih.gov This method is advantageous due to its simplicity, operational ease, and generally good to excellent yields. nih.gov
The reaction involves the nucleophilic attack of the primary amine of the benzohydrazide on the electrophilic C3-carbonyl group of the isatin, followed by dehydration to form the characteristic C=N hydrazone linkage. The versatility of this method lies in the commercial availability or straightforward synthesis of a wide array of substituted isatins and benzohydrazides, allowing for the generation of a large library of derivatives.
Table 1: Synthesis of this compound Derivatives via Condensation Reaction
| Isatin Derivative | Benzohydrazide Derivative | Solvent | Catalyst | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Isatin | Benzohydrazide | Ethanol | Glacial Acetic Acid | Reflux, 3-4 h | Not specified | nih.gov |
| N-Benzylisatin | Pyridine-4-carbohydrazide | Ethanol | Glacial Acetic Acid | Reflux, 3-4 h | 89 | nih.gov |
| Isatin | 3-Aminobenzohydrazide | Ethanol | Glacial Acetic Acid | Reflux, 2 h | 75 | nih.gov |
| 5-Nitroisatin | Benzohydrazide | Ethanol | Glacial Acetic Acid | Reflux | High | mdpi.com |
Microwave-Assisted Synthetic Approaches
To enhance reaction efficiency and reduce reaction times, microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool in the synthesis of this compound analogs. fip.orgfip.org This technique utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, often leading to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. mdpi.com
In a typical microwave-assisted procedure, the isatin and benzohydrazide are mixed in a suitable solvent, sometimes under solvent-free conditions, and subjected to microwave irradiation for a short period, often in the range of 2 to 10 minutes. fip.org The use of catalysts, such as acetic acid, may still be employed to facilitate the condensation. The significant reduction in reaction time from several hours to mere minutes makes this a highly attractive method for high-throughput synthesis and library generation.
Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of Benzohydrazide Derivatives
| Reactants | Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Aminobenzohydrazide and substituted benzaldehydes | Conventional (Reflux) | 2-4 h | Varies | |
| 2-Aminobenzohydrazide and substituted benzaldehydes | Microwave Irradiation | 2-6 min | Generally higher than conventional | |
| 2-Hydroxybenzohydrazide and benzaldehyde (B42025) derivatives | Microwave Irradiation (160 W) | 8 min | 68-81 | fip.org |
Multi-component Reaction Protocols for Analog Generation
Multi-component reactions (MCRs), where three or more reactants combine in a one-pot reaction to form a complex product, offer a powerful and efficient strategy for the synthesis of diverse molecular scaffolds. uevora.ptbiointerfaceresearch.com Isatin is a versatile building block in MCRs for generating oxindole-based libraries. uevora.pt While direct multi-component syntheses of N'-(2-oxoindol-3-yl)benzohydrazides are less commonly reported than the two-component condensation, MCRs provide a valuable platform for the rapid assembly of structurally related and more complex heterocyclic systems derived from the initial isatin-hydrazone scaffold.
For instance, a one-pot reaction involving an isatin, an amino acid, and a suitable third component can lead to the formation of spiro-oxindole derivatives, showcasing the potential of MCRs in the structural diversification of isatin-based compounds. nih.gov The development of novel MCRs that directly yield the this compound core or its close analogs remains an active area of synthetic exploration.
Functionalization and Structural Diversification Strategies for this compound Analogues
The biological activity of this compound derivatives can be finely tuned by the introduction of various substituents on both the indole (B1671886) and benzene (B151609) moieties. These modifications can influence the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which in turn can affect their interaction with biological targets.
Substituent Introduction on the Indole Moiety
The indole ring of the this compound scaffold offers several positions for functionalization, primarily at the N1, C5, and C7 positions of the isatin precursor.
N1-Substitution: The nitrogen atom of the indole ring can be readily alkylated or arylated to introduce a variety of substituents. nih.govrsc.org For example, N-benzylation of isatin can be achieved by reacting it with benzyl (B1604629) bromide in the presence of a base like potassium carbonate. nih.govrsc.org This modification can significantly impact the molecule's properties.
C5 and C7-Substitution: The aromatic ring of the isatin moiety can be substituted with a range of electron-donating or electron-withdrawing groups. calstate.edunih.gov Commercially available or synthetically prepared 5-substituted isatins, such as 5-nitroisatin, 5-chloroisatin, and 5-fluoroisatin, are commonly used starting materials. mdpi.comresearchgate.net These substituents can modulate the electronic properties of the entire scaffold. For instance, the synthesis of N′-[5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide has been reported, highlighting the incorporation of a strong electron-withdrawing group on the indole ring. mdpi.com
Table 3: Examples of Substituent Introduction on the Indole Moiety
| Position of Substitution | Substituent | Synthetic Precursor | Reference |
|---|---|---|---|
| N1 | Benzyl | N-Benzylisatin | nih.govrsc.org |
| C5 | Nitro (NO₂) | 5-Nitroisatin | mdpi.com |
| C5 | Chloro (Cl) | 5-Chloroisatin | researchgate.net |
| C5 | Fluoro (F) | 5-Fluoroisatin | researchgate.net |
| C5 | Bromo (Br) | 5-Bromoisatin | uobaghdad.edu.iq |
Substituent Introduction on the Benzene Moiety
The benzene ring, originating from the benzohydrazide component, provides another key site for structural modification. nih.gov A wide variety of substituted benzohydrazides can be prepared from the corresponding benzoic acids or their esters. nih.govbiointerfaceresearch.com This allows for the systematic investigation of the effects of different substituents on the biological activity of the final compounds.
Table 4: Examples of Substituent Introduction on the Benzene Moiety
| Position of Substitution | Substituent | Synthetic Precursor | Reference |
|---|---|---|---|
| para (4-position) | Chloro (Cl) | 4-Chlorobenzohydrazide | |
| ortho, meta, para | Various (e.g., Methoxy (B1213986), Nitro) | Substituted Benzohydrazides | derpharmachemica.com |
| ortho (2-position) | Methoxy (OCH₃) | 2-Methoxybenzohydrazide | google.com |
| para (4-position) | Methoxy (OCH₃) | 4-Methoxybenzohydrazide |
Formation of Schiff Bases and Hydrazide-Hydrazone Derivatives
The synthesis of Schiff bases, also known as hydrazide-hydrazone derivatives in this context, is a fundamental derivatization strategy for this compound. This transformation is typically achieved through the condensation reaction between the terminal primary amine of the hydrazide moiety and the carbonyl group of various aldehydes or ketones. thepharmajournal.com The reaction is often catalyzed by a few drops of a mineral or organic acid, such as glacial acetic acid, and is usually carried out by refluxing the reactants in a suitable solvent like ethanol. impactfactor.org
The general synthetic route involves the reaction of isatin (or its derivatives) with a substituted benzohydrazide. The carbonyl group at the C3 position of the isatin ring reacts with the -NH2 group of the benzohydrazide to form the characteristic C=N (azomethine) bond, resulting in the N'-(2-oxoindolin-3-ylidene)benzohydrazide core structure. nih.govnih.gov Further derivatization can be achieved by reacting this core structure, if it contains a free hydrazide group, with different aromatic or heterocyclic aldehydes and ketones to yield a wide range of Schiff bases. impactfactor.orgnih.gov
The reaction progress can be monitored using thin-layer chromatography (TLC). thepharmajournal.com Upon completion, the product often precipitates from the reaction mixture upon cooling or after pouring it into ice-cold water. The crude product is then purified by recrystallization from an appropriate solvent, such as ethanol, to yield the final hydrazone derivative. thepharmajournal.comimpactfactor.org
Molecular Hybridization with Other Bioactive Heterocyclic Scaffolds
Molecular hybridization is a powerful strategy in medicinal chemistry that involves covalently linking two or more pharmacophores (bioactive scaffolds) to create a single hybrid molecule. This approach aims to develop new chemical entities with potentially enhanced affinity, efficacy, or a modified biological activity profile compared to the individual parent molecules. The this compound scaffold is an excellent candidate for this strategy due to its inherent biological relevance and synthetic accessibility.
A common hybridization technique involves the use of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to link the core scaffold to other heterocyclic moieties via a stable 1,2,3-triazole ring. mdpi.comnih.gov For instance, a derivative of this compound could be functionalized with an azide (B81097) or alkyne group, allowing it to be "clicked" with another heterocyclic molecule bearing the complementary functionality. This method has been successfully used to create hybrids of hydrazones with phenoxy-triazoles and benzimidazoles. nih.gov
Other heterocyclic systems that can be hybridized with the this compound core include:
Quinoline : Known for its broad spectrum of pharmacological activities. Derivatives can be synthesized by reacting the hydrazide with chloroquinoline aldehydes. umsha.ac.ir
Thiazole and Pyridine : These heterocycles are prevalent in many bioactive compounds and can be introduced by reacting the parent hydrazide with corresponding thiazole- or pyridine-containing aldehydes. nih.gov
Benzimidazole : This scaffold is another important pharmacophore that can be incorporated into the final structure. mjcce.org.mk
The resulting hybrid molecules combine the structural features of the indole-hydrazone core with those of the appended heterocycle, leading to novel chemical structures for biological screening.
Complexation with Metal Ions to Form Chelates
The hydrazone moiety (-C(O)-NH-N=CH-) present in this compound and its Schiff base derivatives contains multiple donor atoms (oxygen and nitrogen), making it an excellent ligand for coordinating with various metal ions to form stable metal complexes or chelates. biointerfaceresearch.comnih.gov The formation of these metal complexes can significantly alter the biological properties of the parent ligand. biomedgrid.com
The coordination typically occurs through the carbonyl oxygen and the azomethine nitrogen atom, forming a stable five-membered ring with the metal ion. at.ua Depending on the reaction conditions and the nature of the ligand, it can act as a neutral bidentate or a deprotonated uninegative bidentate ligand. Metal ions such as copper(II), nickel(II), cobalt(II), zinc(II), and manganese(II) are commonly used to form these complexes. nih.govnih.gov
The synthesis of these metal chelates generally involves reacting the hydrazone ligand with a salt of the desired metal (e.g., chlorides, sulfates, or acetates) in a suitable solvent, often under reflux. The resulting metal complexes are typically colored, solid precipitates that can be isolated by filtration. The stoichiometry of the complexes (metal-to-ligand ratio) can vary, leading to mononuclear or polynuclear structures. nih.govbiomedgrid.com The non-electrolytic or electrolytic nature of the complexes can be determined by molar conductance measurements. biomedgrid.com
Advanced Spectroscopic Characterization Techniques for Structural Elucidation of this compound Derivatives
The structural confirmation of newly synthesized this compound derivatives relies on a combination of advanced spectroscopic techniques. Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the molecular architecture of these compounds.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique used to identify the presence of key functional groups in the synthesized molecules. By analyzing the absorption of infrared radiation at specific frequencies, characteristic vibrational modes of different bonds can be detected. For this compound derivatives, the IR spectrum provides clear evidence for the successful formation of the hydrazone linkage and the retention of other core structural features.
Key characteristic absorption bands observed in the IR spectra of these derivatives are summarized in the table below. impactfactor.orgumsha.ac.irderpharmachemica.com
| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) |
| Amide & Indole NH | N-H stretch | 3432 - 3174 |
| Aromatic C-H | C-H stretch | 3053 - 2829 |
| Amide Carbonyl | C=O stretch | 1698 - 1651 |
| Oxindole (B195798) Carbonyl | C=O stretch | ~1710 |
| Azomethine | C=N stretch | 1624 - 1511 |
| Aromatic C=C | C=C stretch | 1593 - 1469 |
The presence of a strong absorption band for the C=N group (azomethine) and the C=O group (amide), along with the characteristic N-H stretching vibrations, confirms the formation of the desired hydrazone structure. umsha.ac.irderpharmachemica.com
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Proton and Carbon Environments
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H-NMR and ¹³C-NMR are critical for unambiguous structural elucidation.
¹H-NMR Spectroscopy: This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Key proton signals for this compound derivatives include: impactfactor.orgumsha.ac.irderpharmachemica.com
NH Protons (Amide and Indole): These protons typically appear as singlets at the most downfield region of the spectrum (δ 10.0 - 12.4 ppm) and are often exchangeable with D₂O. impactfactor.orgumsha.ac.ir
Azomethine Proton (-CH=N-): The proton of the azomethine group appears as a characteristic singlet in the range of δ 8.4 - 9.0 ppm, confirming the formation of the Schiff base. derpharmachemica.com
Aromatic Protons: Protons on the indole and benzoyl rings appear as complex multiplets in the aromatic region (δ 6.5 - 8.3 ppm). derpharmachemica.comresearchgate.net
¹³C-NMR Spectroscopy: This technique identifies all unique carbon atoms in the molecule.
Key carbon signals for this compound derivatives include: impactfactor.orgderpharmachemica.comnih.gov
Carbonyl Carbons (C=O): The carbon atoms of the amide and oxindole carbonyl groups resonate at the most downfield region, typically between δ 160 - 170 ppm. derpharmachemica.com
Azomethine Carbon (C=N): The carbon of the C=N bond is observed in the range of δ 142 - 148 ppm. derpharmachemica.com
Aromatic Carbons: The carbons of the aromatic rings appear in the δ 113 - 153 ppm range. derpharmachemica.com
The data from both ¹H and ¹³C-NMR spectra are complementary and essential for confirming the proposed molecular structure.
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |
| ¹H | Amide/Indole NH | 10.0 - 12.4 |
| ¹H | Azomethine CH=N | 8.4 - 9.0 |
| ¹H | Aromatic CH | 6.5 - 8.3 |
| ¹³C | Carbonyl C=O | 160 - 170 |
| ¹³C | Azomethine C=N | 142 - 148 |
| ¹³C | Aromatic C | 113 - 153 |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of the synthesized compounds and to gain insight into their structure through fragmentation analysis. derpharmachemica.com In electron impact mass spectrometry (EI-MS), the molecule is ionized, resulting in a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this ion provides the exact molecular weight of the compound, serving as a crucial confirmation of its identity. impactfactor.org
The molecular ion often undergoes fragmentation, breaking into smaller, characteristic charged fragments. The analysis of this fragmentation pattern can provide valuable structural information, corroborating the structure determined by NMR and IR spectroscopy. mjcce.org.mksapub.org For instance, a common fragmentation pattern for benzohydrazide derivatives involves the cleavage of the amide bond, leading to the formation of characteristic fragments like the benzoyl cation ([C₆H₅CO]⁺) at m/z = 105 and the phenyl cation ([C₆H₅]⁺) at m/z = 77. impactfactor.org The detection of the correct molecular ion peak and logical fragmentation patterns provides definitive evidence for the successful synthesis of the target molecule.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is a pivotal analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. This method provides precise information on bond lengths, bond angles, and conformational details, as well as insights into intermolecular interactions that govern the crystal packing. For derivatives of this compound, single-crystal X-ray diffraction studies have been instrumental in elucidating their solid-state structures, confirming their molecular geometry, and understanding the non-covalent interactions that dictate their supramolecular architecture.
Detailed crystallographic analysis has been performed on derivatives such as 3-Amino-N′-(2-oxoindolin-3-ylidene)benzohydrazide, providing valuable structural data. The crystal structure of this compound was resolved, and its key crystallographic parameters were determined, offering a foundational understanding of the spatial arrangement of the this compound scaffold.
A significant aspect of the solid-state structure of these derivatives is the presence of both intramolecular and intermolecular hydrogen bonds. In 3-Amino-N′-(2-oxoindolin-3-ylidene)benzohydrazide, an intramolecular N—H⋯O hydrogen bond is observed, which results in the formation of a stable six-membered ring. nih.gov This interaction contributes to the rigidity and planarity of the molecular conformation.
The crystallographic data for 3-Amino-N′-(2-oxoindolin-3-ylidene)benzohydrazide are summarized in the interactive table below, providing a detailed overview of its crystal structure.
| Parameter | Value |
| Chemical Formula | C₁₅H₁₂N₄O₂ |
| Molecular Weight | 280.29 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.8036 (8) |
| b (Å) | 8.9040 (7) |
| c (Å) | 17.0732 (14) |
| β (°) | 92.335 (2) |
| Volume (ų) | 1337.21 (19) |
| Z | 4 |
| Density (calculated) (Mg m⁻³) | 1.392 |
| Radiation | Mo Kα |
| Temperature (K) | 273 |
Table 1: Crystallographic Data for 3-Amino-N′-(2-oxoindolin-3-ylidene)benzohydrazide. nih.gov
In another structurally related compound, Isatin-3-phenylhydrazone, X-ray analysis also revealed a monoclinic crystal system with the space group P2₁/c. The unit cell parameters for this compound were determined as a = 12.677(4) Å, b = 5.6026(12) Å, and c = 17.825(5) Å, with β = 107.58(2)°. This highlights how substitutions on the core scaffold can influence the crystal packing and unit cell dimensions.
These crystallographic studies provide a solid foundation for understanding the structure-property relationships in this class of compounds. The detailed structural information is invaluable for computational studies, such as molecular modeling and docking, which can aid in the rational design of new derivatives with specific biological activities.
Anticancer Activity Investigations
Research into this compound and its related isatin hydrazone analogs has revealed significant potential for their use as anticancer agents. These investigations have systematically explored their efficacy against various cancer cell lines and have begun to unravel the complex mechanisms through which they exert their therapeutic effects.
The anticancer potential of this compound derivatives is primarily benchmarked by their cytotoxic activity against a panel of human cancer cell lines. These in vitro assays are fundamental in identifying lead compounds and understanding their spectrum of activity.
A synthesized series of N'-[2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide derivatives demonstrated notable cytotoxic properties against several leukemia and carcinoma cell lines. researchgate.net Among these, 3,4,5-trimethoxy-N'-[5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide (compound 5t) was identified as a particularly potent inhibitor across all tested cell lines, which included murine leukemia (L1210), human leukemia (REH, K562), human T-cell leukemia (CEM), and human cervix carcinoma (HeLa) cells. researchgate.net
Further studies on substituted N′-(2-oxoindolin-3-ylidene)benzohydrazides identified N′-(4-bromo-5-methyl-2-oxoindolin-3-ylidene)-3,4,5-trimethoxybenzohydrazide (compound 3g) as a potent agent, with a growth inhibition GI50 value of 0.056 µM in human colorectal carcinoma HCT116 cells. nih.gov A more water-soluble analog, compound 4e, which incorporates a methyl piperazine (B1678402) moiety, also showed high activity with EC50 values of 0.17 µM in HCT116 cells and 0.088 µM in hepatocellular carcinoma SNU398 cells. nih.gov The initial screening hit, N′-(5-bromo-2-oxoindolin-3-ylidene)-3,4,5-trimethoxybenzohydrazide (compound 2a), had EC50 values ranging from 4–10 μM in HCT116, SNU398, and RKO human colon cancer cells. nih.govnih.gov
While direct studies on Jurkat cells for this specific scaffold are limited, related research on other cytotoxic agents has shown that Jurkat and K562 cells are standard models for evaluating anti-leukemic activity, often showing decreased viability and proliferation upon treatment. nih.govkoreamed.orgresearchgate.net
Interactive Table: Cytotoxicity of this compound Derivatives
| Compound ID | Derivative Description | Cell Line | Assay Type | IC50 / EC50 / GI50 (µM) | Reference |
| 5t | 3,4,5-trimethoxy-N'-[5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide | REH, K562, HeLa | Cytotoxicity | Potent inhibitor | researchgate.net |
| 3g | N′-(4-bromo-5-methyl-2-oxoindolin-3-ylidene)-3,4,5-trimethoxybenzohydrazide | HCT116 | Growth Inhibition | 0.056 | nih.gov |
| 3g | N′-(4-bromo-5-methyl-2-oxoindolin-3-ylidene)-3,4,5-trimethoxybenzohydrazide | HCT116 | Apoptosis Induction | 0.24 | nih.govnih.gov |
| 4e | Derivative with methyl piperazine moiety | HCT116 | Apoptosis Induction | 0.17 | nih.gov |
| 4e | Derivative with methyl piperazine moiety | SNU398 | Apoptosis Induction | 0.088 | nih.gov |
| 4e | Derivative with methyl piperazine moiety | RKO | Apoptosis Induction | 0.14 | nih.gov |
| 2a | N′-(5-bromo-2-oxoindolin-3-ylidene)-3,4,5-trimethoxybenzohydrazide | HCT116, SNU398, RKO | Apoptosis Induction | 4 - 10 | nih.govnih.gov |
A primary mechanism by which this compound derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.
Studies have confirmed that these compounds are potent inducers of apoptosis, identified through cell- and caspase-based high-throughput screening assays. nih.govnih.gov The derivative 3,4,5-trimethoxy-N'-[5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzoydrazide (compound 5t) was shown to induce apoptosis in REH cells at submicromolar concentrations, a finding supported by Annexin V-FITC flow cytometry, DNA fragmentation analysis, and assessment of mitochondrial membrane potential. researchgate.net Disruption of the mitochondrial membrane potential is a key event in the intrinsic pathway of apoptosis. mdpi.com For related isatin-indole conjugates, apoptosis induction in breast cancer cells was linked to the inhibition of the anti-apoptotic protein Bcl-2. nih.gov Similarly, other hydrazonoyl halide derivatives have been shown to trigger apoptosis in MCF-7 breast cancer cells by upregulating caspase-3 and the pro-apoptotic protein BAX. eurekaselect.com
In addition to inducing apoptosis, these compounds can interfere with the normal progression of the cell cycle, leading to arrest at specific checkpoints. This disruption prevents cancer cells from dividing and proliferating.
Potent derivatives of the N′-(2-oxoindolin-3-ylidene)-benzohydrazide series were found to arrest HCT116 cells in the G2/M phase of the cell cycle, which was followed by the onset of apoptosis. nih.gov This G2/M arrest is a common mechanism for anticancer agents that interfere with the mitotic spindle, such as tubulin inhibitors. rsc.orgmdpi.com For instance, a synthetic derivative of ingenol (B1671944) mebutate, AAI, also induces G2/M phase arrest in K562 cells. mdpi.com Other related heterocyclic compounds, such as benzoxazole (B165842) derivatives, have been shown to arrest cells at the G0/G1 phase. nih.gov The ability of these compounds to halt cell cycle progression is a crucial component of their anti-proliferative activity.
The anticancer activity of this compound derivatives can often be traced to their ability to inhibit specific molecular targets that are critical for cancer cell survival and proliferation.
c-Met Kinase: The c-Met receptor tyrosine kinase is a well-established oncogene, and its inhibition is a validated anticancer strategy. researcher.lifersc.org A series of N'-(2-oxoindolin-3-ylidene)hydrazide derivatives were identified as moderately potent inhibitors of c-Met kinase. nih.gov Through pharmacophore-based virtual screening and chemical synthesis, compounds D2 and D25 were identified as potent inhibitors with IC50 values of 1.3 µM and 2.2 µM against c-Met kinase, respectively. nih.gov Further studies have confirmed that N-substituted-2-oxoindolin benzoylhydrazines can effectively inhibit c-MET kinase activity. nih.gov
BACE-1: Beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1) is primarily studied as a target for Alzheimer's disease. nih.govnih.gov While some N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide derivatives have been investigated as potential BACE-1 inhibitors, specific inhibitory data for this class of compounds against BACE-1 is not prominently detailed in the available research. researchgate.net
Tubulin Polymerization: Microtubules, which are polymers of tubulin, are essential for cell division, and their disruption is a highly effective anticancer mechanism. researchgate.netbioworld.com The mode of action for potent N′-(2-oxoindolin-3-ylidene)benzohydrazide compounds, such as 3g and 4e, was determined to be the inhibition of tubulin polymerization. nih.govnih.gov This activity is consistent with their ability to cause G2/M cell cycle arrest. nih.gov Molecular docking studies have further explored the binding of related benzimidazole-based hydrazones to the colchicine (B1669291) binding site on tubulin, preventing the conformational changes necessary for microtubule assembly. nih.gov
The generation of reactive oxygen species (ROS) can induce oxidative stress, leading to cellular damage and apoptosis. nih.govresearchgate.net While this is a known anticancer mechanism, the direct role of this compound derivatives in ROS generation is not extensively documented. However, related indole-2 and 3-carboxamide derivatives have been studied for their antioxidative properties and their ability to scavenge ROS. nih.gov One study demonstrated that these indole derivatives could inhibit the formation of hydroxyl radicals and decrease chemiluminescence from superoxide (B77818) radicals, suggesting they may act as antioxidants rather than ROS generators. nih.gov This indicates that the mechanism of action for the this compound core may not primarily involve the induction of oxidative stress, although this can vary depending on the specific substitutions on the molecule.
The biological activity of these compounds is fundamentally rooted in their molecular interactions with macromolecules like proteins and DNA.
Protein Interactions: As detailed previously, these derivatives interact specifically with protein targets like c-Met kinase and tubulin. nih.govnih.gov Molecular modeling and docking studies have been crucial in elucidating these interactions, showing how the compounds fit into the ATP-binding site of kinases or the colchicine-binding site of tubulin. nih.govnih.govmdpi.commdpi.com For example, isatin hydrazones have been shown to act as ATP competitive inhibitors against kinases like EGFR and VEGFR-2 by interacting with the DFG motif and hinge region of the ATP binding site. mdpi.com
DNA Interactions: Isatin hydrazone derivatives have been shown to interact with DNA. Spectroscopic and viscometric techniques have demonstrated that molecules like isatin-3-isonicotinylhydrazone can intercalate between the base pairs of calf thymus DNA. nih.gov This intercalation is evidenced by changes in UV absorption, an increase in DNA viscosity, and the displacement of other intercalating dyes. nih.gov Other studies on triazine-isatin hybrids have also confirmed strong DNA-binding affinity, likely through groove-binding modes. nih.govresearchgate.net Molecular docking has supported these experimental findings, showing interactions within the AT-rich region of DNA grooves, with calculated binding constants (Kb) in the range of 10⁴ to 10⁵ M⁻¹. nih.govresearchgate.net
Antimicrobial Activity Assessments
Derivatives of this compound have been widely investigated for their potential to combat various microbial pathogens, including bacteria, fungi, and mycobacteria. The unique structural features of the isatin hydrazone backbone allow for diverse chemical modifications, leading to compounds with significant potency and varied mechanisms of action.
The this compound framework has served as a foundation for the development of new antibacterial agents. Studies have shown that these derivatives can be effective against a range of both Gram-positive and Gram-negative bacteria.
Research into N-aryl-N'-(2-oxoindolin-3-ylidene)-benzohydrazonamides, a closely related class, identified compounds with good antibacterial activity against the Gram-positive bacterium Staphylococcus aureus nih.gov. Similarly, a series of 3-alkylidene-2-indolone derivatives demonstrated high antibacterial activity, with some compounds showing a minimum inhibitory concentration (MIC) of 0.5 μg/mL against strains of S. aureus, including Methicillin-resistant Staphylococcus aureus (MRSA) mdpi.com.
Isatin-carbohydrazide hybrids have also been synthesized and evaluated for their antimicrobial properties. Certain derivatives from this class were found to be the most potent against the Gram-negative bacterium Escherichia coli nih.gov. Further investigations into benzohydrazide derivatives have confirmed their activity against S. aureus, E. coli, and Pseudomonas aeruginosa umsha.ac.ir. The antibacterial efficacy is often influenced by the nature and position of substituents on the aromatic rings of the molecule. For instance, the presence of an electron-donating hydroxyl (-OH) group has been noted to play a crucial role in enhancing antibacterial activity nih.gov.
| Derivative Type | Bacterial Strain | Activity (MIC, µg/mL) | Reference |
| 3-Alkylidene-2-indolone (10g) | S. aureus ATCC 4220 | 0.5 | mdpi.com |
| 3-Alkylidene-2-indolone (10f) | MRSA ATCC 43300 | 0.5 | mdpi.com |
| 3-Alkylidene-2-indolone (10h) | S. aureus ATCC 6538 | 0.5 | mdpi.com |
| Ciprofloxacin-isatin hybrid (14c) | S. aureus | Not specified, but better than Ciprofloxacin (B1669076) | nih.gov |
| Ciprofloxacin-isatin hybrid (14c) | E. coli | Not specified, but better than Ciprofloxacin | nih.gov |
| Ciprofloxacin-isatin hybrid (14c) | P. aeruginosa | Not specified, but better than Ciprofloxacin | nih.gov |
| Isatin-carbohydrazide hybrid (35c) | E. coli | Potent activity reported | nih.gov |
| Isatin-carbohydrazide hybrid (35d) | E. coli | Potent activity reported | nih.gov |
The search for novel antifungal agents has also led to the exploration of this compound derivatives. These compounds have shown promise in inhibiting the growth of clinically relevant fungal pathogens.
Specifically, isatin-carbohydrazide hybrids have demonstrated very potent antifungal activity against Candida albicans nih.gov. The versatility of the isatin scaffold allows for its combination with other known antifungal pharmacophores. For example, novel hybrids of ciprofloxacin and isatin were synthesized and screened, revealing antifungal activity against Aspergillus fumigatus and Aspergillus niger comparable to the standard drug Ketoconazole nih.gov. Other studies on various isatin derivatives have confirmed their mild to moderate antifungal activity against C. albicans sphinxsai.com. Hydrazine-based compounds have also shown significant, rapid fungicidal activity against C. albicans, including against drug-resistant clinical isolates nih.gov.
| Derivative Type | Fungal Strain | Activity (MIC) | Reference |
| Isatin-carbohydrazide hybrid (35a) | Candida albicans | Very potent activity reported | nih.gov |
| Isatin-carbohydrazide hybrid (35b) | Candida albicans | Very potent activity reported | nih.gov |
| Ciprofloxacin-isatin hybrid (14c) | Aspergillus fumigatus | Similar to Ketoconazole | nih.gov |
| Ciprofloxacin-isatin hybrid (14c) | Aspergillus niger | Similar to Ketoconazole | nih.gov |
| Hydrazine-based lactam (Hyd.Cl) | Candida albicans | 5.6 µg/mL | nih.gov |
| Hydrazine-based lactam (Hyd.H) | Candida albicans | 9.6 µg/mL | nih.gov |
Tuberculosis remains a major global health threat, necessitating the discovery of new and effective antitubercular drugs. Hydrazone derivatives of isatin have been a focal point of this research, building on the legacy of the first-line anti-tuberculosis drug, isoniazid, which also contains a hydrazide functional group.
A variety of hydrazone analogs have been synthesized and screened for their activity against Mycobacterium tuberculosis (Mtb). Several benzohydrazone compounds have demonstrated significant in vitro activity against the standard Mtb H37Rv strain, with MIC values ranging from 7.8 to 250 μg/mL researchgate.net. In another study, a series of hydrazone analogs derived from heterocyclic aldehydes showed inhibitory activity against M. tuberculosis H37Rv, with the most active compounds having IC₅₀ values as low as 1.6 µg/mL nih.govdocumentsdelivered.com. Furthermore, new hydrazide derivatives incorporating a 1,3,4-oxadiazole (B1194373) core have exhibited high antimycobacterial activity, with MIC values of 8 μg/mL against the M. tuberculosis H37Ra strain nih.gov. These findings underscore the potential of the this compound scaffold as a template for developing novel antitubercular agents.
| Derivative Type | Mycobacterial Strain | Activity (MIC/IC₅₀) | Reference |
| Hydrazone analog (8b) | M. tuberculosis H37Rv | IC₅₀ = 1.6 µg/mL | nih.gov |
| Hydrazone analog (3e) | M. tuberculosis H37Rv | IC₅₀ = 5.4 µg/mL | nih.gov |
| Hydrazone analog (3d) | M. tuberculosis H37Rv | IC₅₀ = 5.96 µg/mL | nih.gov |
| 1,3,4-Oxadiazole-hydrazide (1h) | M. tuberculosis H37Ra | MIC = 8 µg/mL | nih.gov |
| 1,3,4-Oxadiazole-hydrazide (1k-n) | M. tuberculosis H37Ra | MIC = 8 µg/mL | nih.gov |
| Benzohydrazone (Compound 15) | M. tuberculosis H37Rv | MIC = 7.8 µg/mL | researchgate.net |
Enzyme Inhibition Studies (Non-Anticancer Targets)
Beyond their antimicrobial effects, this compound and its analogs have been explored as inhibitors of various enzymes involved in metabolic diseases.
α-Glucosidase is a key intestinal enzyme responsible for carbohydrate digestion. Inhibiting this enzyme can delay glucose absorption and manage postprandial hyperglycemia in type 2 diabetes. The oxindole nucleus is a known pharmacophore for potent α-glucosidase inhibition.
Studies on N'-(2-oxoindolin-3-ylidene) derivatives have identified compounds with significant inhibitory activity against α-glucosidase from Saccharomyces cerevisiae. For example, (Z)-N'-(5-chloro-1-(2-fluorobenzyl)-2-oxoindolin-3-ylidene)benzohydrazide showed an IC₅₀ value of 2560 nM . Related heterocyclic systems, such as 1,2-benzothiazine derivatives, have also been investigated, with some compounds exhibiting IC₅₀ values as low as 3.9 μM, which is significantly more potent than the standard drug acarbose (B1664774) (IC₅₀ = 38.3 μM) cmu.ac.th. Similarly, certain indolo[1,2-b]isoquinoline derivatives showed potent α-glucosidase inhibitory effects with IC₅₀ values in the low micromolar range, from 3.44 to 41.24 μM researchgate.net. These results highlight the potential of the core oxindole structure in designing effective α-glucosidase inhibitors.
| Derivative | Enzyme Source | Activity (IC₅₀) | Reference |
| (Z)-N'-(5-chloro-1-(2-fluorobenzyl)-2-oxoindolin-3-ylidene)benzohydrazide | Saccharomyces cerevisiae | 2.56 µM | |
| (Z)-N'-(5-bromo-1-(2-chlorobenzyl)-2-oxoindolin-3-ylidene)benzohydrazide | Saccharomyces cerevisiae | 2.85 µM | |
| 1,2-Benzothiazine derivative (Compound 9) | Not specified | 3.9 µM | cmu.ac.th |
| 1,2-Benzothiazine derivative (Compound 1) | Not specified | 5.9 µM | cmu.ac.th |
| Indolo[1,2-b]isoquinoline derivative (Compound 11) | Not specified | 3.44 µM | researchgate.net |
| Acarbose (Standard) | Not specified | 38.3 µM | cmu.ac.th |
Antioxidant Activity Evaluations
Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases. The indole nucleus, a component of the this compound structure, is known to be present in potent antioxidant molecules.
Derivatives of 3-substituted-2-oxindole have been synthesized and evaluated for their in vitro antioxidant activity using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay nih.govnih.gov. These studies have shown that newly synthesized oxindole derivatives can exhibit moderate to good antioxidant activity, often at low concentrations, when compared to standards like ascorbic acid nih.govnih.gov. The antioxidant potential of these compounds is typically concentration-dependent. For instance, among a series of 3-aroyl methylene (B1212753) indol-2-ones, compounds with halogen substitutions on the isatin ring showed good antioxidant activity within a concentration range of 5-100 μg/ml nih.gov. The ability of these compounds to donate a hydrogen atom to the DPPH radical, thereby neutralizing it, is the basis for this activity .
| Derivative Type | Assay | Key Findings | Reference |
| 3-Aroyl methylene indol-2-ones (with halogen substitution) | DPPH Radical Scavenging | Good activity within 5-100 µg/ml range. | nih.gov |
| 3-Hydroxy-3-substituted oxindoles (5-fluoro analogue) | DPPH Radical Scavenging | Showed maximum effect of 70% scavenging at 500 µg/ml. | nih.gov |
| 3-Hydroxy-3-substituted oxindoles (5-methyl analogue) | DPPH Radical Scavenging | Showed maximum effect of 62% scavenging at 500 µg/ml. | nih.gov |
| Quinazolino-acetidinone derivatives | DPPH Radical Scavenging | Showed moderate, dose-dependent inhibition of DPPH radical. |
Structure Activity Relationship Sar Investigations of N 2 Oxoindol 3 Yl Benzohydrazide Derivatives
Impact of Substituent Variation on Biological Potency and Selectivity
Modifications to the indole (B1671886) ring of N'-(2-oxoindol-3-yl)benzohydrazide have revealed significant impacts on the biological activity of these compounds. The introduction of halogen atoms, such as chlorine or bromine, at various positions on the 2-oxoindoline core has been shown to be well-tolerated and can be beneficial for activity. nih.gov For instance, in a series of compounds designed as c-MET/SMO modulators, halogen substitutions at the C4 and C6 positions of the 2-oxoindoline core led to improved c-MET inhibition. nih.gov
Specifically, in the context of apoptosis-inducing activity, SAR studies on N'-(2-oxoindolin-3-ylidene)benzohydrazides demonstrated that substitutions on the indole ring are crucial for potency. nih.gov For example, the compound N'-(4-bromo-5-methyl-2-oxoindolin-3-ylidene)-3,4,5-trimethoxybenzohydrazide was identified as a potent apoptosis inducer, significantly more potent than its precursor. nih.govnih.gov This highlights the positive effect of a bromo group at the 4-position and a methyl group at the 5-position of the indole ring. nih.gov
Furthermore, in a different series of indole derivatives, the position of a substituent on the indole ring was found to be critical. researchgate.net For example, substitution at the 7-position of the indole ring with a methoxy (B1213986) group was found to be the most favorable for inhibitory effects in a particular study. researchgate.net Conversely, substitution at the 4-position of the indole ring was the least favorable. researchgate.net The nature of the halogen substituent also matters, with fluorine-substituted derivatives showing more potency than chlorine-substituted ones in certain contexts. researchgate.net
The table below summarizes the influence of various substituents on the indole ring on the biological activity of this compound derivatives.
| Substituent | Position on Indole Ring | Observed Effect on Biological Activity |
| Bromo | 4 | Increased apoptosis-inducing activity. nih.gov |
| Methyl | 5 | Increased apoptosis-inducing activity. nih.gov |
| Halogens (Cl, Br) | 4 and 6 | Improved c-MET inhibition. nih.gov |
| Methoxy | 7 | Favorable for inhibitory effects. researchgate.net |
| Fluoro | - | More potent than chloro derivatives in some cases. researchgate.net |
The nature and position of substituents on the benzoyl moiety of this compound derivatives play a critical role in determining their biological activity.
In the pursuit of apoptosis inducers, maintaining the 3,4,5-trimethoxy substitution pattern on the benzoyl group of N'-(5-bromo-2-oxoindolin-3-ylidene)benzohydrazide was found to be important for its initial activity. nih.gov However, further exploration of other substituents on the benzene (B151609) ring led to the discovery of more potent analogs. nih.gov This suggests that while the trimethoxy configuration is favorable, it is not the only determinant of high potency.
For c-Met kinase inhibition, SAR studies revealed that the substitution pattern on the benzoyl ring significantly influences inhibitory activity. nih.gov The presence of certain groups can either enhance or diminish the potency of the compounds against this kinase.
In a separate study on N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives, various substitutions on the benzylidene ring were investigated for their antimicrobial effects. The results indicated that the type and position of the substituent were crucial for the observed antibacterial and antifungal activities. tandfonline.com
Furthermore, research on tosylated acyl hydrazone derivatives as inhibitors of monoamine oxidases (MAOs) and β-secretase (BACE-1) has provided detailed insights into the role of benzene ring substituents. mdpi.com For instance, a 3-fluoro group on the benzylidene ring increased inhibitory activity against MAO-A. mdpi.com For MAO-B inhibition, the position of a nitro group was critical, with the inhibitory activity increasing in the order of 3- > 4- > 2-NO2. mdpi.com Interestingly, certain methoxy-substituted derivatives showed notable BACE-1 inhibitory activity. mdpi.com
The following table summarizes the influence of various substituents on the benzene ring on the biological activity of this compound and related hydrazone derivatives.
| Substituent | Position on Benzene Ring | Target/Activity | Observed Effect |
| 3,4,5-Trimethoxy | 3, 4, 5 | Apoptosis Induction | Favorable for initial activity. nih.gov |
| 3-Fluoro | 3 | MAO-A Inhibition | Increased inhibitory activity. mdpi.com |
| 3-Nitro | 3 | MAO-B Inhibition | Most potent among nitro-substituted isomers. mdpi.com |
| 4-Nitro | 4 | MAO-B Inhibition | Intermediate potency among nitro-substituted isomers. mdpi.com |
| 2-Nitro | 2 | MAO-B Inhibition | Least potent among nitro-substituted isomers. mdpi.com |
| Methoxy | Various | BACE-1 Inhibition | Showed inhibitory activity. mdpi.com |
The three-dimensional arrangement of atoms (stereochemistry) and the rotational flexibility of bonds (conformation) in this compound derivatives can significantly influence their interaction with biological targets. ucsd.edulibretexts.org
In the broader context of drug design, the stereochemistry around chiral centers is paramount. For related inhibitor classes, it has been shown that even subtle changes in stereochemistry can have a profound impact on biological activity. For instance, in a study of BACE1 inhibitors, each enantiomeric form was evaluated separately, and while in that specific case the stereochemistry around the hydroxyl group did not significantly influence activity, this is often not the case. nih.gov The specific orientation of functional groups in three-dimensional space is critical for optimal interaction with the amino acid residues in the binding pocket of a target protein.
Conformational analysis helps to understand the energetically favorable shapes a molecule can adopt. unifi.itresearchgate.net For this compound derivatives, the ability to adopt a specific conformation that is complementary to the target's binding site is a key determinant of its potency. The flexibility or rigidity of the molecule, influenced by its substituents, will affect its ability to achieve this optimal conformation. For example, bulky substituents may introduce steric hindrance, restricting rotation and locking the molecule into a less active conformation. researchgate.net
Correlation of Specific Structural Features with Distinct Biological Targets (e.g., c-Met kinase, BACE-1, Apoptosis)
The this compound scaffold has proven to be a versatile template for designing inhibitors of various biological targets, with specific structural modifications correlating with activity against different enzymes and pathways.
c-Met Kinase: A series of N'-(2-oxoindolin-3-ylidene)hydrazide derivatives were identified as moderately potent inhibitors of c-Met kinase. nih.gov Molecular modeling studies suggest a specific binding mode within the kinase domain. nih.gov SAR investigations have identified key structural features necessary for this activity, with two compounds, D2 and D25, showing IC50 values of 1.3 μM and 2.2 μM, respectively. nih.gov More recently, N-substituted-2-oxoindolin benzoylhydrazines have been developed as dual c-MET/SMO modulators. nih.govrsc.org Systematic structural modifications, including the introduction of halogen atoms at the C4 and C6 positions of the 2-oxoindoline core and a p-NO2 substitution on an aromatic N-pendant, led to improved c-Met inhibition. nih.gov
BACE-1: While direct studies on this compound derivatives as BACE-1 inhibitors are not extensively reported, related hydrazone structures have shown inhibitory potential. For instance, certain N'-benzylidene-4-[(4-methylphenyl)sulfonyloxy] benzohydrazides were found to inhibit BACE-1, with IC50 values in the low micromolar range. mdpi.com This suggests that the hydrazone linkage present in the this compound scaffold could be a starting point for designing BACE-1 inhibitors. The development of BACE-1 inhibitors often involves incorporating specific groups that can interact with the catalytic aspartate residues of the enzyme. nih.govsci-hub.se
Apoptosis: Several substituted N'-(2-oxoindolin-3-ylidene)benzohydrazides have been identified as potent inducers of apoptosis. nih.govnih.gov SAR studies revealed that specific substitutions on both the indole and benzoyl rings are crucial for this activity. For example, N'-(4-bromo-5-methyl-2-oxoindolin-3-ylidene)-3,4,5-trimethoxybenzohydrazide (3g) was a potent apoptosis inducer with an EC50 of 0.24 μM in HCT116 cells. nih.govnih.gov Another analog, 4e, which incorporated a methyl piperazine (B1678402) moiety for increased aqueous solubility, also showed potent apoptosis-inducing activity in multiple cancer cell lines. nih.govnih.gov The mechanism of action for these potent compounds was determined to be the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov
The table below correlates specific structural features with activity against these biological targets.
| Biological Target | Key Structural Features for Activity | Example Compound(s) | Potency |
| c-Met Kinase | Halogen substitution at C4 and C6 of the 2-oxoindoline core; p-NO2 substitution on N-pendant aromatic ring. nih.gov | D2, D25 nih.gov | IC50 = 1.3 μM and 2.2 μM nih.gov |
| BACE-1 | Methoxy-substituted benzylidene ring in related hydrazone derivatives. mdpi.com | 3e, 3f, 3n mdpi.com | IC50 = 8.63, 9.92, and 8.47 µM, respectively mdpi.com |
| Apoptosis | 4-bromo and 5-methyl substitution on the indole ring; 3,4,5-trimethoxy substitution on the benzoyl ring; methyl piperazine moiety for solubility. nih.gov | 3g, 4e nih.gov | EC50 = 0.24 µM (3g); 0.17 µM (4e) in HCT116 cells nih.gov |
Computational Chemistry and Molecular Modeling of N 2 Oxoindol 3 Yl Benzohydrazide Derivatives
Molecular Docking Simulations for Ligand-Target Binding Characterization
Molecular docking is a pivotal computational tool used to predict the preferred orientation of a ligand when bound to a target protein. This technique elucidates the binding affinities and interaction patterns, which are crucial for understanding the mechanism of action of potential drug candidates.
In the study of N'-(2-oxoindol-3-yl)benzohydrazide derivatives, molecular docking simulations have been instrumental in identifying key binding interactions within the active sites of various biological targets. For instance, derivatives of 2-hydroxy-N′-(2-oxoindolin-3-ylidene)benzohydrazide were docked into the active sites of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. The results indicated that these derivatives exhibited better docking scores than the reference drugs, indomethacin (B1671933) and celecoxib, suggesting their potential as anti-inflammatory agents. nih.gov
Similarly, novel piperidine/oxindole (B195798) derivatives based on the N'-(2-oxoindolin-3-ylidene) scaffold were designed as potential VEGFR-2 inhibitors. nih.gov Molecular docking studies revealed that these compounds could occupy the VEGFR-2 binding site in a manner analogous to the known inhibitor Sorafenib. nih.gov The simulations highlighted crucial hydrogen bond interactions with key amino acid residues such as Cys919, Glu885, and Asp1046, which are essential for inhibitory activity. nih.gov
Furthermore, in the pursuit of new treatments for neurodegenerative diseases, benzohydrazide (B10538) derivatives have been evaluated for their binding affinities to monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE). pensoft.net In silico studies suggested that certain derivatives could act as dual inhibitors of these enzymes, a promising strategy for managing Alzheimer's disease. pensoft.net
The predictive power of molecular docking is often quantified by docking scores, which estimate the binding free energy. A lower docking score typically indicates a more stable ligand-protein complex.
| Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| 2-Hydroxy-N′-(5-chloro-2-oxoindolin-3-ylidene)benzohydrazide | COX-2 (PDB ID: 3LN1) | Data Not Available | Data Not Available | nih.gov |
| Piperidine/oxindole derivative 12e | VEGFR-2 | Data Not Available | Cys919, Glu885, Asp1046 | nih.gov |
| Piperidine/oxindole derivative 6n | VEGFR-2 | Data Not Available | Cys919, Glu885, Asp1046 | nih.gov |
| ohbh10 | MAO-B | Data Not Available | Data Not Available | pensoft.net |
| ohbh10 | AChE | Data Not Available | Data Not Available | pensoft.net |
Pharmacophore-Based Virtual Screening and Ligand Design
Pharmacophore modeling is a powerful strategy in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. This model then serves as a 3D query for screening large compound databases to find novel, structurally diverse molecules with the potential for similar biological activity.
For derivatives of this compound, pharmacophore-based virtual screening has been employed to discover new scaffolds and design ligands with improved properties. This approach begins with the generation of a pharmacophore model based on a set of known active ligands or the ligand-binding site of a target protein. nih.gov The quality of a pharmacophore model is often assessed by its ability to distinguish between active compounds and inactive decoys. mdpi.comresearchgate.net
Once a validated pharmacophore model is established, it is used to screen virtual libraries of compounds. mdpi.comfrontiersin.org Hits from this screening are molecules that match the pharmacophoric features and are therefore predicted to be active. These hits can then be subjected to further analysis, such as molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions, to prioritize candidates for synthesis and biological testing. tandfonline.comnih.gov
This methodology has been successfully applied to identify novel inhibitors for various targets, including topoisomerase I and p-hydroxyphenylpyruvate dioxygenase (HPPD). nih.govmdpi.com By combining pharmacophore modeling with other computational techniques, researchers can efficiently navigate vast chemical spaces to discover promising new drug candidates derived from or inspired by the this compound scaffold. nih.govmdpi.com
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Analysis
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and reactivity of molecules. By calculating properties such as the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and Molecular Electrostatic Potential (MEP), DFT provides valuable insights into a molecule's stability, reactivity, and intermolecular interactions. researchgate.netirjweb.com
For this compound derivatives, DFT calculations have been employed to understand their electronic properties and predict their chemical behavior. rsc.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. irjweb.com A smaller HOMO-LUMO gap suggests higher reactivity.
The Molecular Electrostatic Potential (MEP) map is another important output of DFT calculations. It visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. researchgate.net This information is crucial for predicting how the molecule will interact with biological targets, particularly through non-covalent interactions like hydrogen bonds and electrostatic interactions. researchgate.net
DFT studies on benzohydrazide derivatives have supported experimental findings by providing a theoretical basis for their observed biological activities. rsc.org For example, in a study of 2-(benzamido) benzohydrazide derivatives as potential acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors, DFT and molecular docking studies were in agreement with the experimental results. rsc.org
| Property | Calculated Value | Significance | Reference |
|---|---|---|---|
| HOMO Energy | Data Not Available | Indicates the electron-donating ability of the molecule. | researchgate.netirjweb.com |
| LUMO Energy | Data Not Available | Indicates the electron-accepting ability of the molecule. | researchgate.netirjweb.com |
| HOMO-LUMO Gap | Data Not Available | Relates to the chemical reactivity and stability of the molecule. | irjweb.com |
In Silico Prediction of Molecular Interactions and Binding Modes
In silico prediction of molecular interactions and binding modes is a comprehensive approach that integrates various computational techniques to forecast how a ligand will bind to its target protein. This goes beyond simple docking to include more dynamic and detailed analyses of the interactions at an atomic level.
For this compound derivatives, these predictions are vital for rational drug design. By understanding the specific interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic forces—that stabilize the ligand-protein complex, medicinal chemists can make informed modifications to the ligand structure to enhance binding affinity and selectivity.
For example, in the design of novel VEGFR-2 inhibitors, in silico methods predicted that the designed compounds would form key hydrogen bonds with Cys919, Glu885, and Asp1046 in the enzyme's active site. nih.gov These predictions provide a structural hypothesis for the observed inhibitory activity and guide further optimization of the lead compounds.
Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are often coupled with binding mode analysis. japtronline.com These predictions assess the drug-like properties of the designed molecules, helping to identify candidates with favorable pharmacokinetic profiles early in the drug discovery process. japtronline.com For instance, predictions for some benzohydrazide derivatives have indicated good potential for blood-brain barrier permeability and gastrointestinal absorption, which are desirable properties for drugs targeting the central nervous system. pensoft.net
The combination of these in silico tools allows for a multi-faceted evaluation of this compound derivatives, accelerating the identification of promising drug candidates with well-characterized binding modes and favorable pharmacological properties.
Strategic Role of N 2 Oxoindol 3 Yl Benzohydrazide Scaffold in Medicinal Chemistry
N'-(2-oxoindol-3-yl)benzohydrazide as a Privileged Scaffold in Drug Design
The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thereby exhibiting a wide range of pharmacological activities. hebmu.edu.cn The this compound core, a fusion of the 2-oxoindole and benzohydrazide (B10538) moieties, fits this description aptly. The indole (B1671886) ring is a common feature in many biomolecules and natural products, such as tryptophan and serotonin, and its derivatives are known to possess diverse biological activities. nih.gov Similarly, the benzohydrazide scaffold is a key component in several pharmacologically active compounds, recognized for its role in forming crucial interactions with biological macromolecules. pensoft.net
The combination of these two pharmacophoric units in the this compound structure creates a molecule with a unique three-dimensional arrangement and electronic properties. This allows for a variety of interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, with the active sites of different enzymes and receptors. The hydrazide linker provides a critical hydrogen bonding domain, essential for interacting with amino acid residues. mdpi.com This versatility is a key reason why this scaffold has been successfully employed in the development of compounds with anticancer, antimicrobial, antiviral, and anti-inflammatory properties.
Rational Design and Development of Lead Compounds and Optimized Analogues for Therapeutic Applications
The this compound scaffold has served as a versatile template for the rational design of lead compounds and their subsequent optimization to enhance therapeutic efficacy. By systematically modifying different positions on the scaffold, researchers have been able to fine-tune the pharmacological properties of the resulting analogues.
Anticancer Activity:
A significant area of investigation has been the development of this compound derivatives as anticancer agents. rsc.orgresearchgate.netscispace.com For instance, a series of these compounds were synthesized and evaluated for their cytotoxic properties against various human cancer cell lines. rsc.orgresearchgate.netscispace.com One notable derivative, 3,4,5-trimethoxy-N′-[5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide (5t), demonstrated potent inhibitory activity against all tested tumor cell lines and was found to induce apoptosis. rsc.orgresearchgate.netscispace.com Further studies have focused on designing analogues that can act as procaspase-3 activators, with some compounds exhibiting cytotoxicity equal to or greater than the known procaspase-3 activating compound, PAC-1. nih.govresearchgate.net The most potent of these, compound 4o, was found to be three to five times more cytotoxic than PAC-1 in the tested cancer cell lines. nih.govresearchgate.net Additionally, derivatives of this scaffold have been identified as moderately potent inhibitors of c-Met kinase, a receptor tyrosine kinase often dysregulated in cancer. nih.gov
Table 1: Anticancer Activity of Selected this compound Derivatives
| Compound | Target/Mechanism | Key Findings | Reference |
| 3,4,5-trimethoxy-N′-[5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide (5t) | Induction of apoptosis | Potent inhibitor against various tumor cell lines. | rsc.orgresearchgate.netscispace.com |
| Compound 4o | Procaspase-3 activation | Three- to five-fold more cytotoxic than PAC-1. | nih.govresearchgate.net |
| Compounds D2 and D25 | c-Met kinase inhibition | IC50 values of 1.3 μM and 2.2 μM, respectively. | nih.gov |
Antimicrobial and Antiviral Activity:
The this compound scaffold has also been exploited for the development of antimicrobial and antiviral agents. A green synthesis approach was used to create a series of (isatin-3-ylidene)-hydrazonamides, with some compounds showing good antibacterial activity against Staphylococcus aureus. nih.gov In another study, novel N-(Benzoxazol-2-yl)-2-(2-oxoindolin-3-ylidine) hydrazine (B178648) carbothioamides were synthesized and screened for their antimicrobial properties, with several compounds demonstrating potent activity against various bacterial and fungal strains. ijpsr.comresearchgate.net
In the antiviral domain, research has shown that derivatives of this scaffold can exhibit activity against various viruses. For example, a study on a new indol-3-carboxylic acid derivative demonstrated complete inhibition of SARS-CoV-2 replication in vitro at a concentration of 52.0 μM. nih.gov The hydrazide moiety is a known feature in some antiviral compounds, and its incorporation into the 2-oxoindole structure has proven to be a fruitful strategy. researchgate.net
Table 2: Antimicrobial and Antiviral Activity of Selected this compound Derivatives
| Compound Class | Target Organism | Key Findings | Reference |
| (Isatin-3-ylidene)-hydrazonamides | Staphylococcus aureus | Compounds 3b and 3d exhibited good antibacterial activity. | nih.gov |
| N-(Benzoxazol-2-yl)-2-(2-oxoindolin-3-ylidine) hydrazine carbothioamides | Various bacterial and fungal strains | Compounds VIc, VIe, VIg, VIi, and VIl showed potent antimicrobial properties. | ijpsr.comresearchgate.net |
| Indol-3-carboxylic acid derivative | SARS-CoV-2 | Completely inhibited viral replication at 52.0 μM. | nih.gov |
Anti-inflammatory Activity:
The anti-inflammatory potential of the this compound scaffold has also been explored. The hydrazide moiety is known to provide a hydrogen bonding domain that is crucial for interaction with amino acid residues in inflammatory targets. mdpi.com Synthesis of compounds like 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide has been pursued with the aim of evaluating their anti-inflammatory properties. mdpi.com
Future Perspectives in the Design and Exploration of this compound-Based Bioactive Agents
The this compound scaffold continues to be a promising platform for the discovery of new bioactive agents. Future research will likely focus on several key areas:
Expansion of Chemical Diversity: The synthesis of more diverse libraries of this compound derivatives through techniques like microwave-assisted synthesis will be crucial for exploring a wider range of biological activities. researchgate.net
Structure-Activity Relationship (SAR) Studies: Detailed SAR studies will continue to be essential for understanding how specific structural modifications influence biological activity. nih.gov This knowledge will guide the rational design of more potent and selective compounds.
Exploration of New Therapeutic Areas: While significant progress has been made in anticancer and antimicrobial applications, the potential of this scaffold in other therapeutic areas, such as neurodegenerative diseases and metabolic disorders, remains largely untapped. The structural similarity to other bioactive molecules suggests that this could be a fruitful avenue for future research. nih.govnih.gov
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects is a critical next step. This will not only validate their therapeutic potential but also provide valuable insights for the design of next-generation drugs.
Development of Drug Delivery Systems: For compounds with promising in vitro activity, the development of effective drug delivery systems will be necessary to improve their pharmacokinetic properties and in vivo efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
